molecular formula C16H13ClN2O4S B2743602 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine CAS No. 862794-50-1

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Cat. No.: B2743602
CAS No.: 862794-50-1
M. Wt: 364.8
InChI Key: KTWLCMHTGZLFAJ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the furan and sulfonyl groups. The final step involves the addition of the prop-2-en-1-ylamine group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-ethyl-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWLCMHTGZLFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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